![molecular formula C21H36O3 B12285993 (3R,5R,8S,9S,10S,11S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,11-diol CAS No. 10417-85-3](/img/structure/B12285993.png)

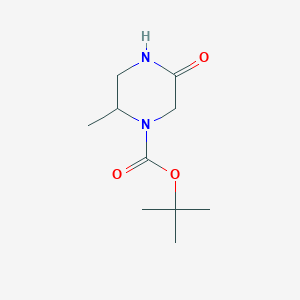

(3R,5R,8S,9S,10S,11S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,11-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le composé (3R,5R,8S,9S,10S,11S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-diméthyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tétradécahydro-1H-cyclopenta[a]phénanthrène-3,11-diol est une molécule organique complexe. Il appartient à la classe des stéroïdes, qui se caractérisent par leur structure cyclique du cyclopenta[a]phénanthrène. Ce composé est remarquable pour ses multiples centres chiraux et ses groupes hydroxyle, qui contribuent à son activité biologique et à sa réactivité chimique.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de ce composé implique généralement plusieurs étapes, en commençant par des précurseurs stéroïdiens plus simples. Les étapes clés incluent :

Hydroxylation : Introduction de groupes hydroxyle à des positions spécifiques sur le squelette stéroïdien.

Hydroxyethylation : Addition d’un groupe hydroxyethyl en position 17.

Réactions stéréosélectives : Assurer la bonne stéréochimie à chaque centre chiral grâce à l’utilisation de catalyseurs ou de réactifs chiraux.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des méthodes biotechnologiques, telles que la fermentation microbienne, pour produire des précurseurs stéroïdiens. Ces précurseurs sont ensuite modifiés chimiquement par une série de réactions pour obtenir le produit final. L’utilisation de biocatalyseurs peut améliorer l’efficacité et la sélectivité de ces transformations.

Analyse Des Réactions Chimiques

Types de réactions

Ce composé peut subir différents types de réactions chimiques, notamment :

Oxydation : Conversion de groupes hydroxyle en cétones ou en aldéhydes.

Réduction : Réduction de cétones ou d’aldéhydes en groupes hydroxyle.

Substitution : Remplacement de groupes hydroxyle par d’autres groupes fonctionnels, tels que des halogénures ou des amines.

Réactifs et conditions courants

Agents oxydants : Permanganate de potassium (KMnO4), trioxyde de chrome (CrO3).

Agents réducteurs : Borohydrure de sodium (NaBH4), hydrure de lithium aluminium (LiAlH4).

Réactifs de substitution : Chlorure de thionyle (SOCl2) pour l’halogénation, ammoniac (NH3) pour l’amination.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation des groupes hydroxyle peut produire des cétones, tandis que la réduction peut régénérer les groupes hydroxyle d’origine.

Applications de la recherche scientifique

Ce composé a une large gamme d’applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme matière première pour la synthèse d’autres stéroïdes complexes.

Biologie : Étudié pour son rôle dans la signalisation cellulaire et la régulation.

Médecine : Investigé pour ses effets thérapeutiques potentiels, tels que les propriétés anti-inflammatoires et anticancéreuses.

Industrie : Utilisé dans la production de produits pharmaceutiques et comme précurseur pour la synthèse d’autres composés bioactifs.

Applications De Recherche Scientifique

This compound has a wide range of applications in scientific research, including:

Chemistry: Used as a starting material for the synthesis of other complex steroids.

Biology: Studied for its role in cellular signaling and regulation.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anti-cancer properties.

Industry: Utilized in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive compounds.

Mécanisme D'action

Le mécanisme d’action de ce composé implique son interaction avec des cibles moléculaires spécifiques, telles que les récepteurs des stéroïdes. Lors de la liaison à ces récepteurs, il peut moduler l’expression génétique et influencer divers processus cellulaires. Les voies impliquées peuvent inclure la régulation de l’inflammation, la prolifération cellulaire et l’apoptose.

Comparaison Avec Des Composés Similaires

Composés similaires

Cholestérol : Un stéroïde bien connu avec une structure cyclopenta[a]phénanthrène similaire.

Testostérone : Un autre stéroïde avec des groupes hydroxyle à des positions différentes.

Œstradiol : Une hormone stéroïde avec un squelette similaire mais des groupes fonctionnels différents.

Unicité

Ce composé est unique en raison de sa stéréochimie spécifique et de la présence d’un groupe hydroxyethyl en position 17. Ces caractéristiques contribuent à son activité biologique et à sa réactivité chimique distinctes par rapport aux autres stéroïdes.

Propriétés

Numéro CAS |

10417-85-3 |

|---|---|

Formule moléculaire |

C21H36O3 |

Poids moléculaire |

336.5 g/mol |

Nom IUPAC |

(3R,5R,8S,9S,10S,11S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,11-diol |

InChI |

InChI=1S/C21H36O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h12-19,22-24H,4-11H2,1-3H3/t12-,13-,14-,15+,16-,17+,18+,19-,20+,21-/m1/s1 |

Clé InChI |

CZHLKVQGWWCQEG-UTCUZKGZSA-N |

SMILES isomérique |

C[C@H]([C@H]1CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C)O |

SMILES canonique |

CC(C1CCC2C1(CC(C3C2CCC4C3(CCC(C4)O)C)O)C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-{[2-chloro-4-(trifluoromethyl)phenyl]sulfanyl}-2-nitrobenzoate](/img/structure/B12285921.png)

![N-(3,3-dimethylbutan-2-yl)-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide](/img/structure/B12285933.png)

![2-[2-(oxiran-2-yl)-1,2-bis(phenylmethoxy)ethyl]oxirane](/img/structure/B12285946.png)

![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12285960.png)

![3,4,5-trihydroxy-6-[6-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12285970.png)

![(13-acetyloxy-8-formyl-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl) tetradecanoate](/img/structure/B12285978.png)